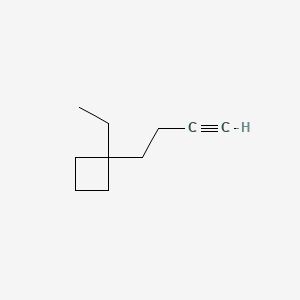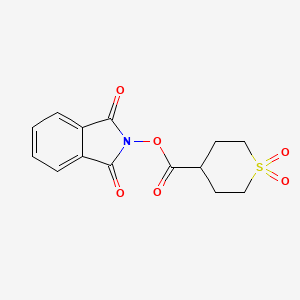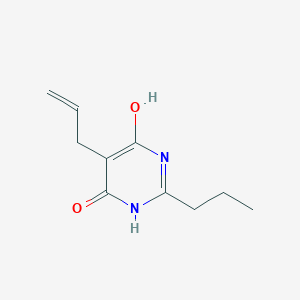
5-Allyl-2-propylpyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-propylpyrimidine-4,6-diol is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is a pyrimidine derivative, characterized by the presence of allyl and propyl groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-propylpyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized procedures to ensure high yields and purity. Techniques such as the use of Vilsmeier–Haack–Arnold reagent followed by deprotection of (dimethylamino)methylene protecting groups have been developed to achieve efficient synthesis . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-2-propylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
5-Allyl-2-propylpyrimidine-4,6-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-propylpyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A related compound with similar structural features but different functional groups.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with distinct chemical properties and biological activities.
Uniqueness
5-Allyl-2-propylpyrimidine-4,6-diol is unique due to the presence of both allyl and propyl groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-hydroxy-5-prop-2-enyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-7-9(13)11-8(6-4-2)12-10(7)14/h3H,1,4-6H2,2H3,(H2,11,12,13,14) |
Clave InChI |
GNETXLNLTQWNEA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(C(=O)N1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


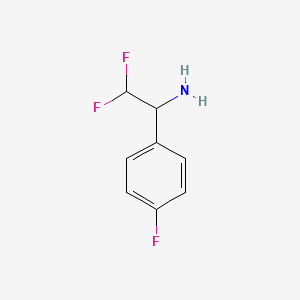

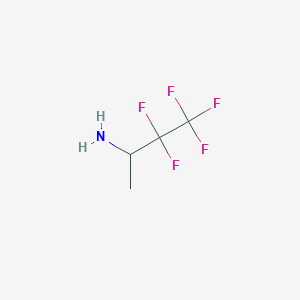
![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

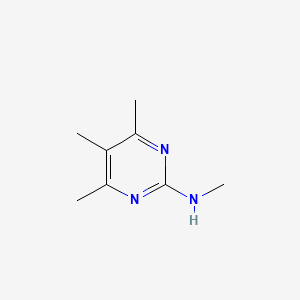
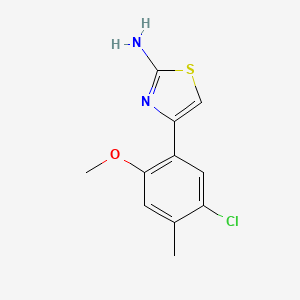
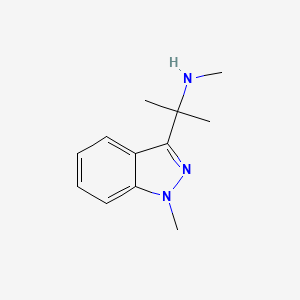
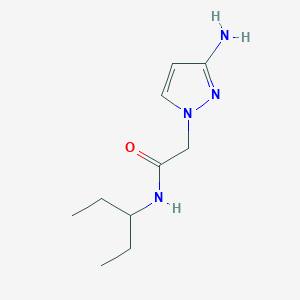

![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
